Benzo[b]thiophene-4-acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[b]thiophene-4-acetyl chloride is an organic compound belonging to the class of benzothiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of an acetyl chloride group attached to the fourth position of the benzo[b]thiophene ring. Benzothiophenes are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophene-4-acetyl chloride typically involves the acylation of benzo[b]thiophene. One common method is the Friedel-Crafts acylation, where benzo[b]thiophene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Benzo[b]thiophene-4-acetyl chloride undergoes various chemical reactions, including:
Substitution: The acetyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Amines, alcohols, under basic or neutral conditions.
Major Products:
Oxidation: Benzo[b]thiophene-4-acetic acid.
Reduction: Benzo[b]thiophene-4-ethyl alcohol.
Substitution: Benzo[b]thiophene-4-amides, benzo[b]thiophene-4-esters.
Wissenschaftliche Forschungsanwendungen
Benzo[b]thiophene-4-acetyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzo[b]thiophene-4-acetyl chloride is primarily based on its reactivity as an acylating agent. The acetyl chloride group can react with nucleophiles, leading to the formation of various derivatives. In biological systems, these derivatives can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Benzo[b]thiophene: The parent compound, lacking the acetyl chloride group, is less reactive but serves as a precursor for various derivatives.
Benzo[b]thiophene-2-carboxylic acid: Another derivative with a carboxylic acid group at the second position, used in different synthetic applications.
Benzo[b]thiophene-3-acetyl chloride: Similar to benzo[b]thiophene-4-acetyl chloride but with the acetyl chloride group at the third position, leading to different reactivity and applications.
Eigenschaften
CAS-Nummer |
98994-31-1 |
---|---|
Molekularformel |
C10H7ClOS |
Molekulargewicht |
210.68 g/mol |
IUPAC-Name |
2-(1-benzothiophen-4-yl)acetyl chloride |
InChI |
InChI=1S/C10H7ClOS/c11-10(12)6-7-2-1-3-9-8(7)4-5-13-9/h1-5H,6H2 |
InChI-Schlüssel |
BDYPPWZVYZVDKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CSC2=C1)CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.